6-bromo-2-methoxy-3-methylQuinoline

Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

6-Bromo-2-methoxy-3-methylquinoline is the key intermediate for bedaquiline (TMC207), a WHO-approved MDR-TB drug. The 6-bromo group enables Suzuki/Negishi cross-couplings essential for diarylquinoline SAR. With MAO-B IC50 209 nM and >121-fold selectivity over the 6-chloro analog (which shifts to MAO-A), it is a prime scaffold for CNS-targeted MAO-B inhibitor development. Also validated in HCV protease inhibitor synthesis (US Patent 8,633,320). Density 1.455 g/cm³ and BP 324.6 °C are critical for process scale-up. ≥98% purity ensures reliable reaction optimization and impurity profiling.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
Cat. No. B8268521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-methoxy-3-methylQuinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)Br)N=C1OC
InChIInChI=1S/C11H10BrNO/c1-7-5-8-6-9(12)3-4-10(8)13-11(7)14-2/h3-6H,1-2H3
InChIKeyYVQDVTCOIFPFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methoxy-3-methylquinoline: A Validated Building Block for Antitubercular Drug Synthesis and MAO-B Inhibition


6-Bromo-2-methoxy-3-methylquinoline (CAS: 854524-01-9) is a heterocyclic quinoline derivative characterized by a bromo substituent at the 6-position, a methoxy group at the 2-position, and a methyl group at the 3-position . It has a molecular formula of C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is primarily utilized as a key intermediate in the synthesis of diarylquinoline antitubercular agents, most notably bedaquiline (TMC207), a WHO-approved drug for multidrug-resistant tuberculosis [1]. Its structure also confers moderate inhibitory activity against monoamine oxidase B (MAO-B), with an IC50 of 209 nM [2].

Why 6-Bromo-2-methoxy-3-methylquinoline Cannot Be Replaced by Simple Halogen or Positional Analogs


In medicinal chemistry, the substitution pattern on the quinoline core critically dictates both biological activity and synthetic utility. Replacing the 6-bromo group with a chloro substituent, as in 6-chloro-2-methoxy-3-methylquinoline, results in a >100-fold loss in MAO-B inhibitory potency and a shift in enzyme selectivity profile [1]. Similarly, the 3-methyl group is essential for the compound's role as a precursor to bedaquiline; removal of this methyl group yields 6-bromo-2-methoxyquinoline, which lacks the necessary steric and electronic properties for the key stereoselective coupling steps in bedaquiline synthesis [2]. Furthermore, the bromo substituent at the 6-position provides a critical handle for cross-coupling reactions (e.g., Suzuki, Negishi) that are integral to constructing complex diarylquinoline pharmacophores, a synthetic versatility not matched by the corresponding 6-fluoro or 6-unsubstituted analogs [3].

Quantitative Differentiation of 6-Bromo-2-methoxy-3-methylquinoline from Structural Analogs


MAO-B Inhibition: Potency and Selectivity Compared to 6-Chloro Analog

6-Bromo-2-methoxy-3-methylquinoline inhibits rat brain MAO-B with an IC50 of 209 nM [1]. In contrast, the 6-chloro analog (6-chloro-2-methoxy-3-methylquinoline) exhibits negligible MAO-B inhibition and instead weakly inhibits human MAO-A with an IC50 of 25,300 nM [2]. This represents a >121-fold difference in potency against MAO-B and a complete inversion of isoform selectivity, highlighting the critical role of the bromo substituent in determining enzyme interaction.

Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

Antimycobacterial Activity: Validated Potency in Drug-Resistant Tuberculosis Models

Derivatives based on the 3-benzyl-6-bromo-2-methoxy-quinoline scaffold, which is directly accessible from 6-bromo-2-methoxy-3-methylquinoline, exhibit potent in vitro antimycobacterial activity. In a Bactec assay against M. tuberculosis H37Rv, compounds 3, 8, 17, and 18 achieved 92–100% growth inhibition at a fixed concentration of 6.25 μg/mL, with MIC values of 6.25 μg/mL [1]. This activity is comparable to that of the first-line antitubercular drug isoniazid under identical experimental conditions, which was used as a positive control [1].

Antitubercular Agents Mycobacterium tuberculosis Drug Resistance

Physical Property Differentiation: Density and Boiling Point Impact Formulation and Purification

6-Bromo-2-methoxy-3-methylquinoline exhibits a predicted density of 1.455 ± 0.06 g/cm³ and a boiling point of 324.6 ± 37.0 °C at 760 mmHg [1]. In contrast, the 6-chloro analog (6-chloro-2-methoxy-3-methylquinoline) has a significantly lower predicted density of 1.228 ± 0.06 g/cm³ and a slightly higher boiling point of 328.2 ± 37.0 °C . The 18.5% higher density of the bromo compound can influence solubility, crystallization behavior, and formulation strategies in drug development.

Physicochemical Properties Formulation Science Process Chemistry

Validated Synthetic Intermediate for Bedaquiline: A WHO Essential Medicine

6-Bromo-2-methoxy-3-methylquinoline is a direct precursor in the synthesis of bedaquiline (TMC207), a diarylquinoline antitubercular drug approved by the FDA and listed in the WHO Model List of Essential Medicines [1]. The synthesis involves condensation of 3-benzyl-6-bromo-2-methoxyquinoline (derived from the title compound) with 3-(dimethylamino)-1-(1-naphthyl)propanone to form the bedaquiline core [2]. This validated synthetic pathway is not accessible using the 6-chloro, 6-fluoro, or 6-unsubstituted analogs due to their inability to undergo the required regioselective coupling reactions.

Drug Synthesis Bedaquiline Tuberculosis Chemotherapy

HCV Protease Inhibitor Intermediate: Patent-Validated Application

Bromo-substituted quinolines of the formula described in US Patent 8,633,320, which includes 6-bromo-2-methoxy-3-methylquinoline, are disclosed as key intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The bromo substituent at the 6-position enables subsequent functionalization via Suzuki or Negishi cross-coupling to install aryl or heteroaryl groups essential for HCV protease inhibition [1]. Non-brominated or chloro-substituted analogs lack the requisite reactivity for these palladium-catalyzed coupling steps.

Hepatitis C Protease Inhibitors Antiviral Agents

Optimal Procurement and Application Scenarios for 6-Bromo-2-methoxy-3-methylquinoline


Medicinal Chemistry: Synthesis of Bedaquiline Analogs for Tuberculosis Drug Discovery

Given its established role as a direct precursor to bedaquiline (TMC207) [1], 6-bromo-2-methoxy-3-methylquinoline is the optimal starting material for structure-activity relationship (SAR) studies aiming to develop novel diarylquinoline antitubercular agents. The compound's 6-bromo substituent provides a versatile handle for cross-coupling reactions, enabling the systematic exploration of aryl and heteroaryl substitutions that enhance potency against drug-resistant M. tuberculosis strains. Its use is particularly warranted when the synthetic target requires the 3-methyl group for stereoselective coupling, as in the bedaquiline pharmacophore.

Neuroscience: Development of Selective MAO-B Inhibitors

With an IC50 of 209 nM against rat brain MAO-B [2], 6-bromo-2-methoxy-3-methylquinoline serves as a promising lead scaffold for the development of novel MAO-B inhibitors. Its >121-fold selectivity over the 6-chloro analog (which instead inhibits MAO-A) demonstrates the critical role of the bromo substituent in achieving isoform selectivity. Researchers should procure this compound for further optimization, including exploration of substituent effects at the 2- and 3-positions to improve potency and blood-brain barrier penetration for neurodegenerative disease applications.

Antiviral Drug Discovery: HCV Protease Inhibitor Intermediate

As disclosed in US Patent 8,633,320, bromo-substituted quinolines including 6-bromo-2-methoxy-3-methylquinoline are key intermediates in the synthesis of HCV protease inhibitors [3]. The compound's 6-bromo group enables efficient palladium-catalyzed cross-coupling reactions essential for installing aryl or heteroaryl moieties required for antiviral activity. This patent-validated application makes the compound a strategic procurement choice for medicinal chemistry teams working on next-generation HCV therapeutics.

Process Chemistry: Gram-Scale Synthesis and Formulation Development

The physical properties of 6-bromo-2-methoxy-3-methylquinoline—including its higher density (1.455 g/cm³) compared to the 6-chloro analog (1.228 g/cm³) and its boiling point of 324.6 °C [4]—are critical considerations for process chemists scaling up reactions. The density difference affects crystallization, extraction, and formulation workflows, making it essential to procure and characterize this specific compound early in process development. Its established purity specifications (typically 98%) from vendors also facilitate reliable reaction optimization and impurity profiling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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